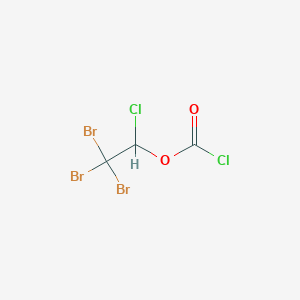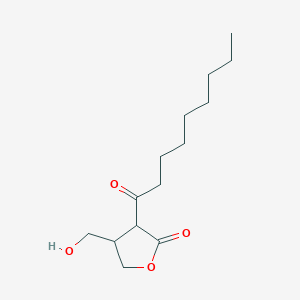
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is an organic compound with a complex structure that includes a hydroxymethyl group, a nonanoyl group, and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a cyclization reaction. One common method involves the reaction of a diol with an acid catalyst to form the oxolanone ring.
Introduction of the Nonanoyl Group: The nonanoyl group can be introduced through an esterification reaction. This involves reacting the oxolanone with nonanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and esterification steps, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The nonanoyl group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-3-nonanoyloxolan-2-one.
Reduction: Formation of 4-(Hydroxymethyl)-3-nonanoloxolan-2-one.
Substitution: Formation of 4-(Alkoxymethyl)-3-nonanoyloxolan-2-one.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxolanone rings. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structural features may allow it to interact with biological targets in unique ways, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. The oxolanone ring and the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-3-decanoyloxolan-2-one: Similar structure but with a decanoyl group instead of a nonanoyl group.
4-(Hydroxymethyl)-3-octanoyloxolan-2-one: Similar structure but with an octanoyl group instead of a nonanoyl group.
4-(Hydroxymethyl)-3-hexanoyloxolan-2-one: Similar structure but with a hexanoyl group instead of a nonanoyl group.
Uniqueness
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is unique due to its specific combination of functional groups and ring structure. The nonanoyl group provides a distinct hydrophobic character, while the hydroxymethyl group offers a site for further functionalization. This combination of features makes it particularly versatile for various chemical and biological applications.
Properties
CAS No. |
119502-29-3 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-nonanoyloxolan-2-one |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-12(16)13-11(9-15)10-18-14(13)17/h11,13,15H,2-10H2,1H3 |
InChI Key |
WAKOYNFYOGEMRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1C(COC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



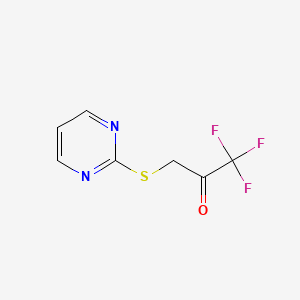
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
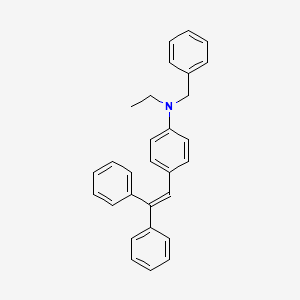
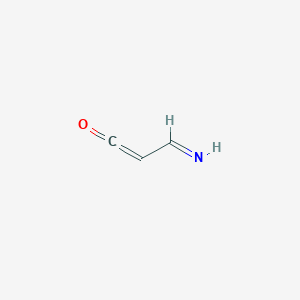



![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
